3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
3,7,9-Trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound featuring a fused [1,2,4]triazine ring to the purine-6,8-dione scaffold at the f-bond position. The molecule is substituted with methyl groups at positions 3, 7, and 9, which influence its electronic and steric properties.
Properties
IUPAC Name |
3,7,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-5-4-16-6-7(11-9(16)13-12-5)14(2)10(18)15(3)8(6)17/h4H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXCBMZESVGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325873 | |
| Record name | NSC521017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57509-02-1 | |
| Record name | NSC521017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC521017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with various reagents to form the desired triazine-purine structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine or purine rings.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazino[3,4-e]purine-4,7,9-triones
- Structure : These compounds feature a triazine ring fused to the e-bond of the purinedione system (vs. f-bond in the target compound). Examples include 53 and 54 (Scheme 15 in ), synthesized via diazonium salt formation and cyclocondensation .
- Activity: Compound 53 (4-imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9(1H,4H)-dione) demonstrated antitumor activity against the MCF-7 breast cancer cell line, reducing cell growth to <32% .
3-(4-Chlorophenyl)-1,7,9-trimethyl Derivatives
- Structure : A chlorophenyl substituent at position 3 replaces one methyl group in the target compound (e.g., CID 309289-95-0) .
- Properties : The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability but could also increase toxicity. This derivative is categorized as a biochemical intermediate, suggesting utility in drug discovery .
Triazino-Indole and Quinoxaline Hybrids
- Structure: Compounds like 32 and 33 (Molecules 2013) feature triazino rings fused to indole or quinoxaline systems instead of purinediones .
- Activity: These hybrids exhibit antimicrobial activity against E. coli, P. aeruginosa, and C. albicans, with compounds 16, 17, 19, and 20 showing the best performance .
Simpler Purinediones
- Structure : Compounds like 1,7,9-trimethyl-1H-purine-6,8-dione (isolated from coral) lack the triazine ring, simplifying the scaffold .
Table 1: Key Properties of Selected Compounds
Solubility and Bioavailability
- The methyl groups in the target compound enhance hydrophobicity compared to hydroxylated purinediones (e.g., uric acid, ).
Biological Activity
3,7,9-Trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the triazino-purine family. Its unique structure and potential biological activities have garnered significant interest in pharmaceutical research. This article explores its biological activity through various studies and findings.
Molecular Structure
- Molecular Formula : C₁₂H₁₈N₆O₂
- Molecular Weight : 278.32 g/mol
- CAS Number : 919740-34-4
Physical Properties
| Property | Value |
|---|---|
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been suggested that this compound may act as an enzyme inhibitor , modulating biochemical pathways that are crucial in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors influencing neurotransmitter release and cellular signaling.
Pharmacological Studies
Several studies have evaluated the pharmacological potential of this compound:
- Anti-inflammatory Activity : Research indicates that derivatives of triazino-purines exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases.
- Antimicrobial Properties : Some studies have reported that triazino-purine derivatives possess antimicrobial activities against various bacterial strains. This can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
- CNS Activity : There is emerging evidence that compounds in this class may influence central nervous system (CNS) functions. For instance, they have been studied for their effects on anxiety and depression through modulation of corticotropin-releasing factor (CRF) receptors .
Study 1: Anti-inflammatory Effects
A study conducted on a series of triazino-purine derivatives demonstrated significant inhibition of inflammatory markers in vitro. The compound showed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels in human cell lines.
Study 2: Antimicrobial Activity
In a comparative analysis of several triazino-purines against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 3: CNS Modulation
Research involving animal models indicated that administration of the compound led to reduced anxiety-like behavior in tests such as the elevated plus maze and open field tests. This supports its potential use in treating anxiety disorders by acting on CRF receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
